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Compound of Interest

Compound Name: 4,6-Dimethylheptan-2-one

Cat. No.: B098354

For Immediate Release

This technical guide provides an in-depth analysis of the spectroscopic data for the ketone 4,6-
Dimethylheptan-2-one, catering to researchers, scientists, and professionals in the field of
drug development. This document summarizes the nuclear magnetic resonance (NMR),
infrared (IR), and mass spectrometry (MS) data, offering detailed experimental protocols and a
visual representation of the analytical workflow.

Introduction

4,6-Dimethylheptan-2-one (C9H180, Molar Mass: 142.24 g/mol ) is a ketone with a branched
alkyl chain.[1][2] Understanding its structural features through spectroscopic analysis is crucial
for its identification, characterization, and application in various chemical syntheses. This guide
presents a comprehensive overview of its spectroscopic signature.

Spectroscopic Data

The following sections detail the experimental data obtained for 4,6-Dimethylheptan-2-one
across different spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon and hydrogen framework of
a molecule.
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The proton NMR spectrum reveals the chemical environment of the hydrogen atoms in 4,6-
Dimethylheptan-2-one. A characteristic singlet for the methyl protons adjacent to the carbonyl
group is observed around 2.1 ppm.[1] The remaining methyl and methylene protons appear as
a complex multiplet in the upfield region.

Chemical Shift ()

Multiplicity Integration Assignment
[Ppm]
~2.1 Singlet 3H CHs (C1)
CHs (C7, C8, C9),
~1.0-15 Multiplet 15H CH: (C3, C5), CH

(C4, C6)

Note: Predicted data. Specific experimental values may vary.

The carbon NMR spectrum provides information on the different carbon environments within
the molecule. The carbonyl carbon is distinctly shifted downfield. Saturated ketone carbons
typically absorb in the 190 to 215 ppm range.[3]

Chemical Shift (d) [ppm] Carbon Type Assignment
~208-212 C=0 C2

~49-51 CH: C3

~29-31 CH C4

~45-47 CH: C5

~24-26 CH C6

~22-24 CHs C7,C8
~29-31 CHs Cl

~19-21 CHs C9

Note: Predicted data. Specific experimental values may vary.
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Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR
spectrum of 4,6-Dimethylheptan-2-one is characterized by a strong absorption band
corresponding to the carbonyl group.

Wavenumber

( , Intensity Vibrational Mode Functional Group
cm-

1715 - 1725 Strong, Sharp C=0 Stretch Ketone

2850 - 3000 Medium to Strong C-H Stretch Alkyl

1350 - 1470 Medium C-H Bend Alkyl

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of a molecule. The electron ionization (EI) mass spectrum of 4,6-Dimethylheptan-2-one would

show a molecular ion peak and various fragment ions.

m/z Relative Intensity Possible Fragment
142 Moderate [M]* (Molecular lon)

127 Moderate [M - CHs]*

85 High [M - CaHo]* (a-cleavage)
57 High [CaHs]*

43 High [CsH7]*

Note: Fragmentation pattern is predicted based on typical ketone fragmentation. The base

peak may vary.

Experimental Protocols

The following are detailed methodologies for the key experiments cited.
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NMR Spectroscopy

Sample Preparation:

» Dissolve approximately 5-10 mg of 4,6-Dimethylheptan-2-one in about 0.5-0.7 mL of a
deuterated solvent (e.g., CDCIs).

e Add a small amount of tetramethylsilane (TMS) as an internal standard (& 0.00).
» Transfer the solution to a 5 mm NMR tube.

Data Acquisition:

e Instrument: A high-resolution NMR spectrometer (e.g., 300-500 MHz).

* 'H NMR: Acquire the spectrum with a sufficient number of scans to obtain a good signal-to-
noise ratio.

e 13C NMR: Acquire the spectrum using a proton-decoupled pulse sequence.

FT-IR Spectroscopy

Sample Preparation:

¢ As 4,6-Dimethylheptan-2-one is a liquid, a thin film can be prepared by placing a drop of
the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) plates.

Data Acquisition:
e Instrument: A Fourier-Transform Infrared (FT-IR) spectrometer.
e Procedure:
o Record a background spectrum of the clean KBr/NacCl plates.
o Place the prepared sample in the spectrometer's sample holder.

o Acquire the sample spectrum over a range of approximately 4000-400 cm~1,
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Mass Spectrometry

Sample Introduction:

e The sample can be introduced directly into the ion source via a heated probe or through a
gas chromatograph (GC-MS) for separation from any impurities.

Data Acquisition:
e Instrument: A mass spectrometer equipped with an electron ionization (El) source.
e Procedure:
o The sample is vaporized and then bombarded with a beam of electrons (typically 70 eV).

o The resulting ions are accelerated and separated based on their mass-to-charge ratio
(m/z).

Workflow Visualization

The following diagram illustrates the general workflow for obtaining and analyzing
spectroscopic data for a chemical compound.
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General Spectroscopic Analysis Workflow

Sample Preparation

Compound: 4,6-Dimethylheptan-2-one

Vv

Dissolve in Prepare Thin Film Dilute/Inject for
Deuterated Solvent (Neat Liquid) GC-MS or Direct Infusion

Data Acquisition

Y 3 Y
NMR Spectrometer Mass Spectrometer
(1H & 1°C) FT-IR Spectrometer (EI Source)
Data Analysis & Interpretation
NMR Spectra: IR Spectrum: Mass Spectrum:
Chemical Shifts, Characteristic Molecular lon Peak,
Coupling Constants Absorption Bands Fragmentation Pattern

Structural Elucidation

Click to download full resolution via product page

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of 4,6-Dimethylheptan-2-one: A
Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b098354+#spectroscopic-data-for-4-6-dimethylheptan-
2-one-nmr-ir-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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